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molecular formula C12H9ClO B1581555 2-Chlorodiphenyl ether CAS No. 2689-07-8

2-Chlorodiphenyl ether

Cat. No. B1581555
M. Wt: 204.65 g/mol
InChI Key: IPBRZLMGGXHHMS-UHFFFAOYSA-N
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Patent
US05371223

Procedure details

85% Potassium hydroxide powders (2.18 g; 0.033 mol, 1.1 equimolar amount) were added to phenol (4.23 g; 0.045 mol, 1.5 eq.) under heating, and 1,2-dichlorobenzene (4.41 g; 0.03 mol) and copper(I) iodide (0.29 g; 0.0015 mol) were added thereto, followed by stirring at 160° C. for 24 hours. The reaction mixture was diluted with water and extracted with ether. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with a mixture of benzene and n-hexane to give 3.48 g (yield, 56.7%) of 2-chlorodiphenyl ether as colorless crystals. m.p., 33° to 41° C.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
0.29 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1Cl>O.[Cu]I>[CH:6]1[CH:7]=[CH:8][C:3]([O:9][C:12]2[C:11]([Cl:10])=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:4][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4.23 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
4.41 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Name
copper(I) iodide
Quantity
0.29 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
by stirring at 160° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with a mixture of benzene and n-hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1=CC=C(C=C1)OC2=CC=CC=C2Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: PERCENTYIELD 56.7%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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